Caerulomycin A

Description

Properties

IUPAC Name |

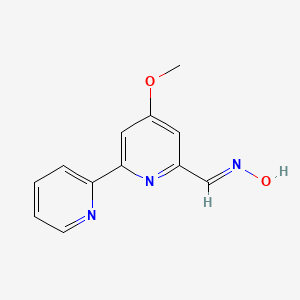

(NE)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTRJRHLGOKMCF-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213997 | |

| Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21802-37-9 | |

| Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21802-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerulomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021802379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAERULOMYCIN A FROM STREPTOMYCES CAERULES | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Caerulomycin A from Streptomyces caeruleus: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A, a unique 2,2'-bipyridine alkaloid, was first discovered in 1959 from the fermentation broth of Streptomyces caeruleus.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the fermentation of the producing organism, the multi-step extraction and purification protocol, and the analytical methods used for its structural elucidation. Furthermore, this guide summarizes the key biological activities of this compound, including its immunosuppressive and anticancer mechanisms of action, presented through structured data and signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction

This compound is a natural product of significant scientific interest due to its potent and diverse biological activities.[3] Initially identified as an antifungal and antibiotic agent, subsequent research has revealed its capabilities as an immunosuppressive and antineoplastic compound.[4][5][6] The core chemical structure of this compound features a 2,2'-bipyridine nucleus substituted with a methoxy group and an aldoxime, a feature that contributes to its biological functions.[7] This guide provides a detailed methodology for the isolation and characterization of this compound from actinomycete fermentation, along with an overview of its mechanism of action. While originally isolated from Streptomyces caeruleus, this guide draws upon detailed protocols from closely related high-producing strains such as Actinoalloteichus cyanogriseus and other marine actinomycetes, which are now more commonly used for its production.[5][8]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a suitable actinomycete strain. The following protocols are based on optimized conditions reported for high-yield production.

Culture Media and Conditions

Successful fermentation relies on the appropriate selection of media for both the seed culture and the main production phase.

Table 1: Media Composition for this compound Fermentation

| Medium Type | Component | Concentration (g/L) | Notes |

| Seed Culture (Trypticase Soy Broth Agar) | Trypticase Soy Broth | 30 | Used for initial growth of the actinomycete strain.[5] |

| Agar | 15 | ||

| Production Medium (ISP3 Agar) | Oatmeal | 20 | Supports secondary metabolite production.[5] |

| Trace Salts Solution | 1 mL | ||

| Agar | 18 | ||

| Alternative Production Medium (ASW-36P(1)) | Soluble Starch | 20 | Optimized for production in marine-derived actinomycetes.[9] |

| Peptone | 10 | ||

| Yeast Extract | 5 | ||

| Artificial Sea Water | 1000 mL |

Experimental Protocol: Fermentation

-

Seed Culture Preparation: Inoculate a suitable actinomycete strain (e.g., Actinoalloteichus cyanogriseus) onto Trypticase Soy Broth Agar plates.[5] Incubate at 28°C until sufficient growth is observed.

-

Production Culture Inoculation: Use the seed culture to inoculate large-scale production plates containing ISP3 agar or flasks with ASW-36P(1) medium.[5][9]

-

Incubation: Incubate the production cultures at 28-30°C for a period of 96 hours to 11 days.[5][9] Monitor the fermentation parameters such as pH, dissolved oxygen, and biomass. Maximum production of this compound is typically observed after 72 hours and remains stable until the end of the fermentation.[8][9]

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography. The following workflow outlines a typical purification cascade.

Experimental Protocol: Extraction and Purification

-

Initial Extraction: Dice the agar from the fermentation plates and extract with a mixture of ethyl acetate and methanol (80:20).[5] For liquid cultures, centrifuge the broth to separate the biomass and extract the mycelia with methanol.[9] The whole broth can also be extracted with an equal volume of ethyl acetate.[8]

-

Solvent Partitioning:

-

Chromatographic Purification:

-

Concentrate the methanol layer to obtain a crude brown syrup.[5]

-

Subject the crude extract to Medium Pressure Liquid Chromatography (MPLC) on an RP-18 silica gel column, eluting with a methanol gradient (30% to 100%).[5]

-

Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.[5]

-

The final purification step involves High-Performance Liquid Chromatography (HPLC) on a C-18 column with an isocratic elution of 37% acetonitrile in water to afford pure this compound.[5]

-

Yield and Purity

The following table summarizes representative quantitative data from the isolation of this compound.

Table 2: Quantitative Data for this compound Isolation

| Parameter | Value | Source |

| Starting Fermentation Volume | 10 L | [5] |

| Crude Brown Syrupy Extract | 16.8 g | [5] |

| Final Yield of Pure this compound | 57 mg | [5] |

| Purity (by HPLC) | 99.3% | [5] |

| Titer in Harvested Broth | 2.3 mg/L | [10] |

Structural Characterization

The structure of the isolated compound is confirmed as this compound through a combination of spectroscopic techniques.

Table 3: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.23 g/mol [7] |

| Appearance | Colorless crystalline substance[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.6 (s, 1H), 8.5 (d, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 8.0 (t, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.35 (s, 1H), 3.9 (s, 3H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0, 155.5, 154.0, 150.0, 149.5, 145.0, 138.0, 125.0, 121.0, 118.0, 110.0, 56.0 |

| Mass Spectrometry (m/z) | 230.08 [M+H]⁺ |

| UV λmax (nm) | 220, 240, 310 |

Mechanism of Action

This compound exhibits a range of biological activities, with its immunosuppressive and anticancer effects being the most extensively studied.

Immunosuppressive Activity

This compound suppresses the immune system primarily by inhibiting T-cell activity.[11][12] It has been shown to enhance the transforming growth factor-β (TGF-β)-Smad3 signaling pathway while suppressing interferon-γ (IFN-γ)-induced STAT1 signaling.[13] This dual action leads to the expansion of regulatory T-cells (Tregs). Additionally, this compound exerts its immunosuppressive effect by depleting cellular iron content, which in turn inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest.[4]

Anticancer Activity

The antineoplastic properties of this compound are attributed to its dual-targeting mechanism involving the disruption of microtubules and the inhibition of topoisomerase I.[5]

-

Tubulin Polymerization: this compound affects tubulin polymerization, a critical process for microtubule formation and dynamics, which are essential for cell division.[5]

-

Topoisomerase I Inhibition: It also inhibits the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA, which is necessary for DNA replication and transcription.[5]

This dual mechanism makes this compound a promising candidate for cancer therapy, including for paclitaxel-resistant cancers.[5]

Conclusion

This compound, originally discovered from Streptomyces caeruleus, continues to be a molecule of significant interest for its potent biological activities. This guide provides a detailed technical framework for its production through fermentation and its subsequent isolation and purification. The elucidation of its immunosuppressive and anticancer mechanisms of action opens avenues for further research and development of this compound and its analogs as potential therapeutic agents. The protocols and data presented herein serve as a valuable resource for scientists and researchers aiming to explore the full potential of this remarkable natural product.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Caerulomycin, a new antibiotic from Streptomyces caeruleus Baldacci. I. Production, isolation, assay, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Streptomyces caeruleus, = 98 HPLC 21802-37-9 [sigmaaldrich.com]

- 7. This compound | C12H11N3O2 | CID 135514797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound—An Antifungal Compound Isolated from Marine Actinomycetes [scirp.org]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]

- 12. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery of Caerulomycin A: From Soil Bacterium to Bioactive Molecule

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A (CaeA) is a natural product belonging to the 2,2'-bipyridine family of alkaloids, first identified more than six decades ago.[1][2] Originally noted for its modest antifungal properties, subsequent research has unveiled a wider spectrum of biological activities, including immunosuppressive and potent anticancer effects, sparking renewed interest in its therapeutic potential.[3][4] This technical guide provides an in-depth review of the historical discovery of this compound, detailing the initial isolation, structure elucidation, and early characterization of its biological functions. The document adheres to a technical format, presenting quantitative data in structured tables, outlining key experimental protocols, and providing a visual workflow of the discovery process.

Discovery and Isolation

Producing Organism

This compound was first discovered in 1959 as a secondary metabolite produced by the soil actinomycete Streptomyces caeruleus.[2] The antibiotic was initially obtained from a fresh isolate (PRL 1687) and later from an authentic culture of the same species.[2] Since its initial discovery, other actinomycetes have been identified as producers of CaeA and its analogues, notably the marine-derived Actinoalloteichus cyanogriseus, which has been used in more recent studies to explore its biosynthesis and biological activities.[1][5][6]

Fermentation and Extraction

Early production involved submerged fermentation of S. caeruleus. The active compound was found to be secreted into the culture filtrate, from which it was extracted. Modern protocols, while more optimized, follow a similar principle of fermentation followed by solvent extraction. A representative protocol involves solid-phase fermentation on agar plates followed by multi-step solvent extraction and partitioning to isolate the crude extract containing this compound.[5]

Structure Elucidation

The initial investigation in 1959 established this compound as a colorless, crystalline, amphoteric substance with the molecular formula C₁₂H₁₁N₃O₂.[2][7] Its structure features a unique 2,2'-bipyridine core, substituted with a methoxy group at the 4-position and an aldoxime group at the 6-position.[7] The definitive structure was elucidated through a combination of chemical degradation, spectroscopic analysis, and ultimately confirmed by total synthesis.[8][9] Modern structural analyses for CaeA and its newly discovered analogues routinely employ techniques such as high-resolution mass spectrometry (HRMS), 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and X-ray single-crystal diffraction.[1]

Initial Biological Activity

This compound was originally characterized as an antibiotic with specific activity against filamentous fungi and yeasts, while showing only weak activity against bacteria.[2] This antifungal property was the basis for its initial discovery. Subsequent screening and investigation revealed a much broader and more potent range of bioactivities, which now dominate the research landscape for this molecule. These include immunosuppressive activity by inhibiting T-cell function and significant cytotoxicity against various human cancer cell lines.[1][3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [2][7] |

| Molecular Weight | 229.23 g/mol | [7] |

| Appearance | Colorless crystalline substance | [2] |

| Chemical Class | Pyridine Alkaloid, 2,2'-Bipyridine | [7] |

| IUPAC Name | (NE)-N-[(4-methoxy-6-pyridin-2-yl-2-pyridinyl)methylidene]hydroxylamine | [7] |

Table 2: Summary of Biological Activity for this compound

| Activity Type | Target/Organism | Measurement | Value | Reference |

| Antifungal | Pathogenic Fungi (e.g., Candida sp.) | MIC | 0.39 - 1.56 µg/mL | [6][10] |

| Anticancer | HCT-116 (Colon Cancer) | IC₅₀ | ~0.1 µM - 50 µM | [1] |

| Anticancer | A549, H1299 (Lung Cancer) | IC₅₀ | 0.85 - 5.60 µM | [5] |

| Anticancer | HepG2 (Liver Cancer) | IC₅₀ | 0.85 - 5.60 µM | [5] |

| Topoisomerase I Inhibition | Human Topoisomerase I | % Inhibition | ~50% at 0.5 µM | [5] |

| Immunosuppression | T-Cell Activation | Inhibition | Significant suppression of IFN-γ | [3] |

Experimental Protocols

Protocol 1: Fermentation and Isolation of this compound

This protocol is a composite based on methods described for Actinoalloteichus cyanogriseus.[5][6]

-

Seed Culture: Inoculate a loopful of A. cyanogriseus into Trypticase Soy Broth and incubate at 28°C with shaking until a dense culture is achieved.

-

Fermentation: Spread the seed culture onto large ISP3 agar plates. Incubate the plates at 28°C for 10-14 days.

-

Extraction: Dice the fermented agar medium and extract exhaustively with an organic solvent mixture, such as ethyl acetate/methanol (80:20 v/v).

-

Filtration & Concentration: Filter the organic extract to remove solid debris. Evaporate the solvent under reduced pressure to yield a crude extract.

-

Solvent Partitioning: Partition the crude extract between ethyl acetate and water. Collect the ethyl acetate layer, which contains the less polar secondary metabolites including CaeA, and evaporate to dryness.

-

Chromatographic Purification: Subject the dried ethyl acetate fraction to further purification using techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the broth medium. The final concentration range should typically span from <0.1 to >64 µg/mL.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Visualization of Discovery Workflow

The following diagram illustrates the logical workflow from the initial isolation of the producing microorganism to the characterization of this compound.

Caption: Workflow of the discovery and characterization of this compound.

References

- 1. Caerulomycins from Actinoalloteichus cyanogriseus WH1-2216-6: isolation, identification and cytotoxicity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound—An Antifungal Compound Isolated from Marine Actinomycetes [scirp.org]

- 7. This compound | C12H11N3O2 | CID 135514797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Caerulomycin A Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A, a bipyridine alkaloid with potent immunosuppressive, antifungal, and anticancer properties, is a secondary metabolite produced by several species of actinomycetes. This technical guide provides a comprehensive overview of the microorganisms known to produce this compound, with a focus on their cultivation, the biosynthesis of the compound, and methods for its extraction and purification. Quantitative data on production yields are summarized, and detailed experimental protocols are provided to facilitate research and development. Furthermore, this guide includes diagrammatic representations of the biosynthetic pathway and a general experimental workflow to provide a clear visual understanding of the key processes. While the specific signaling pathways regulating this compound production are still under investigation, this document consolidates the current knowledge to support ongoing research and drug development efforts.

This compound Producing Microorganisms

The primary producers of this compound are filamentous bacteria belonging to the order Actinomycetales. The most notable species are:

-

Streptomyces caeruleus : This was the first species from which this compound was isolated.[1][2]

-

Actinoalloteichus cyanogriseus : Various strains of this marine-derived actinomycete have been identified as producers of this compound and its analogues.[3][4][5][6][7]

-

Actinoalloteichus sp. : Several other strains within this genus, including novel species like Actinoalloteichus spitiensis, have been shown to produce this compound.[8][9][10]

Quantitative Production of this compound

The production yield of this compound varies significantly depending on the producing strain and the fermentation conditions. Genetic engineering and optimization of culture media have been shown to dramatically increase titers.

| Microorganism Strain | Culture Conditions | This compound Titer | Reference |

| Actinoalloteichus sp. AHMU CJ021 (Initial Mutant XC-11G) | Not specified | 42.51 ± 4.22 mg/L | [8] |

| Actinoalloteichus sp. AHMU CJ021 (Optimized Mutant XC-11GUR) | Optimized medium with response surface methodology | 618.61 ± 16.29 mg/L | [8] |

| Actinoalloteichus sp. PM0525875 | Large scale fermentation in ASW-36P(1) medium | 2.3 mg/L | [4] |

| Actinoalloteichus cyanogriseus DSM 43889 | Fermentation on ISP3 agar plates | 57 mg from 10 L | [3] |

Biosynthesis of this compound

This compound biosynthesis is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The biosynthetic gene cluster (cam or crm) encodes the necessary enzymes for the assembly of the characteristic 2,2'-bipyridine core and subsequent modifications.

A key step in the biosynthesis is the formation of the picolinic acid precursor. The core 2,2'-dipyridine skeleton is then formed, followed by tailoring reactions, including the formation of the unusual oxime group, which is catalyzed by the flavin-dependent two-component monooxygenase, CrmH.[8][11]

Figure 1: Proposed Biosynthetic Pathway of this compound.

Regulation of this compound Production

The regulation of secondary metabolite production in actinomycetes is a complex process influenced by a variety of environmental and physiological signals. While the specific signaling pathways that control the this compound biosynthetic gene cluster are not yet fully elucidated, the gene cluster in Actinoalloteichus cyanogriseus WH1-2216-6 is known to contain putative regulatory genes, crmR1 and crmR2. These genes are likely involved in the transcriptional regulation of the biosynthetic genes.

Strategies to enhance this compound production have provided indirect insights into its regulation:

-

Ribosome Engineering : Inducing mutations in ribosomal proteins through antibiotic resistance selection has been shown to activate a silent this compound biosynthetic gene cluster in Actinoalloteichus sp. AHMU CJ021.[8] This suggests that translational efficiency and cellular stress responses are linked to the expression of the cam genes.

-

Cofactor Engineering : Increasing the intracellular supply of riboflavin, a precursor to the flavin coenzymes required by key biosynthetic enzymes like CamD, CamH, and CamK, has been demonstrated to boost this compound titers.[8] This highlights the importance of precursor and cofactor availability in regulating the metabolic flux towards this compound.

General regulatory mechanisms in Streptomyces that may also be relevant for this compound production include responses to nutrient limitation (carbon, nitrogen, phosphate), quorum sensing via small diffusible molecules, and global regulatory proteins that coordinate secondary metabolism with morphological differentiation.

Experimental Protocols

Fermentation

The following is a generalized protocol for the fermentation of this compound producing microorganisms, based on methodologies for Actinoalloteichus species.

-

Seed Culture Preparation :

-

Production Fermentation :

-

Aseptically transfer the seed culture (e.g., 3% v/v) to the production medium.[4] For solid-phase fermentation, ISP3 agar plates can be used.[3] For submerged fermentation, a medium such as ASW-36P(1) is suitable.[4]

-

For submerged fermentation, maintain the temperature at 30°C, with an agitation of 180 rpm and aeration of 0.6 vvm for 96 hours.[4]

-

For solid-phase fermentation, incubate the plates at 28°C for 11 days.[3]

-

Figure 2: General Experimental Workflow for Fermentation.

Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound.

-

Extraction :

-

For solid-phase fermentation, dice the agar medium and extract with a solvent mixture such as ethyl acetate/methanol (80:20).[3]

-

For submerged fermentation, the whole broth can be extracted with an equal volume of ethyl acetate, or the mycelial mass can be separated and extracted.[4]

-

Collect the organic layer and evaporate to yield a crude extract.[3]

-

-

Initial Purification :

-

Partition the crude extract between water and ethyl acetate. Collect the ethyl acetate layer.[3]

-

Further partition the ethyl acetate extract between methanol and petroleum ether. Concentrate the methanol layer.[3]

-

The extract can be subjected to column chromatography using resins like HP-20 or silica gel.[4]

-

-

Chromatographic Purification :

-

Further purify the active fractions using techniques such as Medium-Pressure Liquid Chromatography (MPLC) with a C18 silica gel column, eluting with a methanol gradient.[3]

-

Employ size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.[3]

-

Final purification is typically achieved by High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase, such as 37% acetonitrile in water or a phosphate buffer.[3][4]

-

Conclusion

This compound remains a compound of significant interest due to its diverse biological activities. The microorganisms that produce it, primarily from the genus Actinoalloteichus, offer a promising platform for the discovery of new analogues and for the development of large-scale production processes. While significant strides have been made in optimizing fermentation yields and understanding the biosynthetic pathway, further research into the specific regulatory mechanisms governing its production will be crucial for unlocking the full potential of this valuable natural product. This guide provides a solid foundation for researchers to build upon in their efforts to explore and exploit this compound and its producing microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of this compound gene cluster implicates a tailoring amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Actinoalloteichus cyanogriseus gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and antimicrobial activities of secondary metabolites isolated from the deep-sea-derived Actinoalloteichus cyanogriseus 12A22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. Transcriptional regulation of the daptomycin gene cluster in Streptomyces roseosporus by an autoregulator, AtrA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into this compound biosynthesis: a two-component monooxygenase CrmH-catalyzed oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Caerulomycin A Biosynthesis Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A (CMA) is a natural product with a unique 2,2'-bipyridine core structure that exhibits a range of biological activities, including antifungal, immunosuppressive, and antitumor properties.[1][2] First isolated from Streptomyces caeruleus, its intriguing chemical scaffold and significant therapeutic potential have made its biosynthetic pathway a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the CMA biosynthesis pathway, the genetic architecture of its biosynthetic gene cluster, quantitative data on key enzymes, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound has been identified and characterized from the marine actinomycete Actinoalloteichus cyanogriseus WH1-2216-6.[1][2] The cluster spans a significant portion of the genome and encodes a fascinating hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with a suite of tailoring enzymes responsible for the molecule's final structure.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Proposed Function |

| crmA | Hybrid PKS-NRPS protein |

| crmB | NRPS protein |

| crmC | Thioesterase |

| crmD | Acyl-CoA dehydrogenase |

| crmE | PKS protein |

| crmF | Hydroxylase |

| crmG | Aminotransferase |

| crmH | FAD-dependent monooxygenase (oxime formation) |

| crmI | Acyl-CoA synthetase |

| crmJ | O-methyltransferase |

| crmK | FAD-dependent oxidoreductase (substrate recycling) |

| crmL | Amidohydrolase (removal of L-leucine) |

| crmR1 | Putative regulatory protein |

| crmR2 | Putative regulatory protein |

| crmT1-T3 | Putative transporter proteins |

The this compound Biosynthesis Pathway

The biosynthesis of CMA is a complex process initiated by the formation of the 2,2'-bipyridine core, followed by a series of tailoring reactions. The pathway involves an unusual "protecting group" strategy where an L-leucine residue is added and later removed.

Core Biosynthesis

The formation of the 2,2'-bipyridine core is catalyzed by a hybrid PKS-NRPS machinery encoded by the crmA, crmB, and crmE genes. The assembly line is proposed to utilize picolinic acid as a starter unit, which is extended by a polyketide chain and then cyclized to form the bipyridine structure.

Tailoring Steps

Following the formation of the core, a series of enzymatic modifications occur:

-

Amidohydrolysis: The enzyme CrmL, an amidohydrolase, is responsible for the removal of an L-leucine residue that acts as a protecting group during the biosynthesis.[1][2]

-

Oxime Formation: A key step in the pathway is the formation of the oxime group, which is catalyzed by the FAD-dependent two-component monooxygenase, CrmH.[3]

-

Amination: The aminotransferase CrmG catalyzes a crucial transamination reaction, converting an aldehyde group to an amino group.[4]

-

Substrate Recycling: The flavoenzyme CrmK plays a role in a substrate salvage pathway, recycling a shunt product back into the main biosynthetic route.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Biosynthetic Enzymes

Detailed kinetic analysis of all enzymes in the CMA pathway is not yet fully available in the literature. However, studies on some of the key tailoring enzymes have provided valuable quantitative data.

Table 2: Kinetic Parameters of Characterized this compound Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| CrmG | Aldehyde Intermediate | 120 ± 10 | 0.25 ± 0.01 | 2.1 x 10³ | [4] |

| CrmG | L-glutamate | 450 ± 30 | - | - | [4] |

| CrmK | Alcohol shunt product | 8.4 | 0.045 | 5.4 x 10³ | |

| CrmK | Aldehyde intermediate | 2384.0 | 0.023 | 9.6 |

Note: Kinetic data for the core PKS/NRPS enzymes (CrmA, CrmB, CrmE) and other tailoring enzymes are not yet available in the published literature.

Production Titers

Activation and enhancement of the silent CMA gene cluster in Actinoalloteichus sp. AHMU CJ021 through a combination of ribosome engineering, UV mutagenesis, and medium optimization have led to significant improvements in production titers.

Table 3: this compound Production Tiers in Engineered Actinoalloteichus sp. AHMU CJ021

| Strain | Production Titer (mg/L) | Method of Improvement | Reference |

| Wild Type | Not detected | - | [3] |

| XC-11G (Ribosome Engineering) | 42.51 ± 4.22 | Gentamycin resistance screening | [3] |

| XC-11GUR (UV Mutagenesis & Cofactor Engineering) | 113.91 ± 7.58 | UV mutagenesis and riboflavin overexpression | [3] |

| XC-11GUR (Optimized Medium) | 618.61 ± 16.29 | Medium optimization using response surface methodology | [3] |

Experimental Protocols

Gene Disruption via Homologous Recombination in Actinoalloteichus

This protocol is adapted from established methods for gene disruption in Streptomyces and can be applied to Actinoalloteichus for targeted inactivation of CMA biosynthetic genes.

Workflow for Gene Disruption

Caption: Workflow for targeted gene disruption.

Methodology:

-

Construction of the Gene Disruption Vector:

-

Amplify by PCR the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene from Actinoalloteichus cyanogriseus genomic DNA.

-

Clone the two flanking regions into a suicide vector such as pSET152, flanking a suitable antibiotic resistance cassette (e.g., apramycin).

-

Verify the construct by restriction digestion and sequencing.

-

-

Intergeneric Conjugation:

-

Transform the gene disruption vector into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.

-

Grow the E. coli donor strain and the Actinoalloteichus recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the disruption cassette (e.g., apramycin).

-

-

Selection and Screening of Mutants:

-

Isolate exconjugants that are resistant to the selection antibiotic. These are likely single-crossover integrants.

-

To promote the second crossover event, propagate the single-crossover mutants on non-selective media for several rounds.

-

Screen for double-crossover mutants by replica plating to identify colonies that have lost the vector-encoded resistance (if any) and retained the disruption cassette resistance.

-

Confirm the gene disruption by PCR analysis using primers flanking the target gene and by Southern blot analysis.

-

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

Streptomyces coelicolor is a well-established host for the heterologous expression of actinomycete biosynthetic gene clusters.

Workflow for Heterologous Expression

References

- 1. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways | Semantic Scholar [semanticscholar.org]

- 3. Activation and enhancement of this compound biosynthesis in marine-derived Actinoalloteichus sp. AHMU CJ021 by combinatorial genome mining strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Steps in Caerulomycin A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A (CRM A), a natural product featuring a unique 2,2'-bipyridine core, has garnered significant interest for its potent immunosuppressive and anticancer activities. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the assembly of this compound in the marine actinomycete Actinoalloteichus cyanogriseus. We delve into the functions of the core hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) assembly line and the subsequent tailoring enzymes that meticulously craft the final bioactive molecule. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the biosynthetic logic to serve as a valuable resource for the scientific community.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster.[1][2] This cluster houses the genes for the core PKS/NRPS enzymes as well as a suite of tailoring enzymes responsible for modifications such as amidation, oxidation, and methylation.

Core Biosynthetic Machinery: The PKS/NRPS Assembly Line

The formation of the characteristic 2,2'-bipyridine scaffold of this compound is orchestrated by a sophisticated hybrid PKS/NRPS assembly line comprised of three multidomain proteins: CaeA1, CaeA2, and CaeA3.[3] This assembly line works in concert with a trans-acting flavoprotein, CaeB1, to catalyze a series of condensation and cyclization reactions.[3][4]

Enzymatic Functions of the Core Biosynthetic Machinery:

| Enzyme | Type | Domain Architecture | Function |

| CaeA1 | NRPS | A-PCP | Activates and tethers picolinic acid as the starter unit.[3][5] |

| CaeA2 | Hybrid PKS/NRPS | KS-AT-ACP-C-A-PCP-Ct | Extends the picolinyl starter with a malonyl-CoA unit (PKS module) and then incorporates an L-cysteine residue (NRPS module). The Ct domain is crucial for recruiting the trans-acting flavoprotein CaeB1.[3][6] |

| CaeA3 | NRPS | C-A-PCP | Incorporates an L-leucine residue, which acts as a transient protecting group.[3] |

| CaeB1 | Flavoprotein | - | A trans-acting FAD-dependent dehydrogenase that oxidatively processes the PCP-tethered L-cysteine on CaeA2, facilitating the subsequent C-C bond formation and heterocyclization to form the second pyridine ring.[3][7] |

Note: Quantitative kinetic data for the individual modules of these large, multi-domain enzymes are not currently available in the literature due to their complexity.

Tailoring Enzymes: Refining the Scaffold

Following the assembly of the bipyridine core, a series of tailoring enzymes modify the intermediate to produce the final bioactive this compound. These enzymes include an amidohydrolase, an aminotransferase, a monooxygenase, and an oxidase.

Quantitative Data for this compound Tailoring Enzymes:

| Enzyme | Class | Substrate(s) | Product(s) | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| CrmL | Amidohydrolase | Caerulomycin L | Caerulomycin G + L-leucine | N/A | N/A | N/A |

| CrmG | Aminotransferase | Caerulomycin M, L-Gln | Caerulomycin N, α-ketoglutaramate | 14.5 | 0.5 | 575 |

| CrmG | Aminotransferase | Caerulomycin J, L-Gln | Caerulomycin K, α-ketoglutaramate | 2384.0 | 4.3 | 30 |

| CrmH | Monooxygenase | Caerulomycin G | This compound | N/A | N/A | N/A |

| CrmK | Oxidase | Caerulomycin P (alcohol) | Caerulomycin M (aldehyde) | 8.4 | N/A | N/A |

| CrmK | Oxidase | Caerulomycin M (aldehyde) | Caerulomycin O (carboxylate) | 2384.0 | N/A | N/A |

N/A: Data not available in the cited literature.

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clear understanding of the intricate enzymatic steps and the experimental approaches used to elucidate them, the following diagrams have been generated using the DOT language.

Caption: Overall biosynthetic pathway of this compound.

Caption: General workflow for gene disruption in A. cyanogriseus.

Caption: Workflow for heterologous expression of the CRM A gene cluster.

Experimental Protocols

Gene Disruption in Actinoalloteichus cyanogriseus

This protocol outlines the general steps for creating a gene deletion mutant in A. cyanogriseus to probe the function of a specific biosynthetic gene.[1]

-

Construction of the Gene Replacement Plasmid:

-

Amplify by PCR the upstream and downstream regions (typically 1.5-2.0 kb) flanking the target gene from the genomic DNA of A. cyanogriseus.

-

Clone the amplified upstream and downstream fragments on either side of an antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV) in a suitable E. coli vector.

-

Ligate this entire construct into a suicide vector that cannot replicate in A. cyanogriseus (e.g., pKC1139).

-

-

Intergeneric Conjugation:

-

Transform the final gene replacement plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the A. cyanogriseus recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation.

-

After incubation, overlay the plates with antibiotics to select for exconjugants that have integrated the plasmid into their genome via a single homologous recombination event.

-

-

Selection for Double Crossover Mutants:

-

Culture the single-crossover mutants in non-selective liquid medium to allow for a second homologous recombination event to occur, which will result in the excision of the vector backbone.

-

Plate the culture onto a medium that selects for the loss of the vector-borne antibiotic resistance and for the presence of the integrated resistance cassette.

-

Screen the resulting colonies by PCR using primers that flank the target gene to identify the double-crossover mutants where the gene has been replaced by the resistance cassette.

-

-

Verification of the Mutant:

-

Confirm the gene deletion by sequencing the PCR product obtained in the previous step.

-

Perform metabolic profiling of the mutant strain by growing it in production medium, extracting the secondary metabolites, and analyzing the extract by HPLC or LC-MS to confirm the abolition of this compound production or the accumulation of a biosynthetic intermediate.

-

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

This protocol describes the expression of the entire this compound biosynthetic gene cluster in a heterologous host to confirm its role in producing the compound.[1]

-

Cloning the Biosynthetic Gene Cluster:

-

Construct a cosmid library of A. cyanogriseus genomic DNA in a suitable vector (e.g., SuperCos 1).

-

Design and use radioactive or fluorescently labeled probes based on conserved sequences of PKS and NRPS genes to screen the cosmid library.

-

Isolate and sequence the positive cosmids to identify those that contain the this compound biosynthetic gene cluster.

-

-

Subcloning into an Expression Vector:

-

Subclone the entire gene cluster from the identified cosmid into a Streptomyces expression vector that can be introduced into S. coelicolor (e.g., a BAC-based vector).

-

-

Introduction into S. coelicolor:

-

Transform the expression vector containing the this compound gene cluster into an E. coli conjugation donor strain.

-

Perform intergeneric conjugation between the E. coli donor and a suitable S. coelicolor host strain (e.g., M1152, which is engineered for enhanced secondary metabolite production).

-

Select for S. coelicolor exconjugants containing the expression vector.

-

-

Analysis of this compound Production:

-

Ferment the recombinant S. coelicolor strain in a suitable production medium.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by HPLC and LC-MS, comparing the retention time and mass spectrum of any new peaks to an authentic standard of this compound to confirm its production.

-

In Vitro Enzyme Assays

The following provides a general framework for the biochemical characterization of the tailoring enzymes involved in this compound biosynthesis.

-

Protein Expression and Purification:

-

Clone the gene encoding the enzyme of interest (e.g., crmG, crmK) into an E. coli expression vector (e.g., pET-28a) to produce a His-tagged fusion protein.[1][3]

-

Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Lyse the cells and purify the His-tagged protein using nickel-affinity chromatography.

-

-

Enzyme Assay for CrmG (Aminotransferase): [1]

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified CrmG enzyme, the cofactor pyridoxal 5'-phosphate (PLP), an amino donor (e.g., L-glutamine), and the amino acceptor substrate (e.g., Caerulomycin M).

-

Incubate the reaction at a controlled temperature (e.g., 28°C).

-

Quench the reaction at various time points by adding an organic solvent (e.g., methanol).

-

Analyze the reaction products by HPLC to monitor the formation of the aminated product (e.g., Caerulomycin N).

-

Determine kinetic parameters by varying the substrate concentration and measuring the initial reaction velocities.

-

-

Enzyme Assay for CrmK (Oxidase): [3]

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified CrmK enzyme, and the alcohol or aldehyde substrate (e.g., Caerulomycin P or Caerulomycin M).

-

Incubate the reaction at a controlled temperature.

-

Monitor the progress of the reaction by HPLC to observe the conversion of the substrate to the oxidized product.

-

Determine kinetic parameters by measuring the initial rates of product formation at different substrate concentrations.

-

Conclusion

The biosynthesis of this compound is a testament to the remarkable chemical dexterity of microbial enzymatic pathways. The concerted action of a core PKS/NRPS assembly line and a suite of dedicated tailoring enzymes results in the formation of this structurally unique and biologically potent molecule. The detailed understanding of these enzymatic steps, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for future research. These endeavors may include the engineered biosynthesis of novel this compound analogs with improved therapeutic properties and the development of biocatalytic processes for the sustainable production of this promising drug candidate. Further elucidation of the precise mechanisms and kinetics of the core PKS/NRPS machinery remains a key area for future investigation.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Flavoenzyme CrmK-mediated substrate recycling in caerulomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Precursors for Caerulomycin A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic precursors of Caerulomycin A (CaeA), a potent immunosuppressive and antifungal agent. This document details the key building blocks, the biosynthetic pathway, quantitative data on precursor incorporation, and detailed experimental protocols for researchers in the field of natural product biosynthesis and drug development.

Core Precursors of this compound

The biosynthesis of the unique 2,2'-bipyridine core of this compound is derived from two primary precursors: L-lysine and a three-carbon unit originating from glycerol . Isotope labeling studies have been instrumental in elucidating the origin of the carbon skeleton of CaeA.

One of the pyridine rings of the bipyridine core is formed from the amino acid L-lysine , which is first converted to picolinic acid. This intermediate is then incorporated into the growing polyketide chain. The second substituted pyridine ring is derived from a C3 unit that originates from glycerol . These precursors are assembled by a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) enzymatic machinery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by the crm gene cluster, which encodes a fascinating hybrid PKS/NRPS system. The pathway can be broadly divided into the following key stages:

-

Formation of Picolinic Acid: The biosynthesis is initiated with the conversion of L-lysine to picolinic acid. This reaction is catalyzed by a lysine monooxygenase.

-

Polyketide Chain Assembly: A polyketide synthase machinery initiates the assembly of the second pyridine ring using a starter unit derived from glycerol and extender units from malonyl-CoA.

-

Hybrid PKS/NRPS-mediated Condensation: The picolinic acid, activated by an NRPS module, is condensed with the polyketide chain.

-

Cyclization and Tailoring Reactions: The linear intermediate undergoes cyclization to form the 2,2'-bipyridine core. Subsequent tailoring reactions, including methylation and the characteristic oxime formation at C-4', are catalyzed by specific enzymes encoded within the crm gene cluster, such as the flavin-dependent monooxygenase CrmH.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound.

Quantitative Data on Precursor Incorporation

Isotope-labeling experiments have provided some quantitative insights into the incorporation of precursors into this compound. While comprehensive data on yield improvements through precursor feeding is still an active area of research, the following table summarizes key findings from isotopic tracer studies.

| Labeled Precursor | Producing Organism | Observation | Reference |

| [U-¹⁴C]L-lysine | Streptomyces caeruleus | Picolinic acid derived from CaeA showed the same specific activity as the antibiotic, confirming its origin. | [1] |

| [³H]Picolinic acid | Streptomyces caeruleus | High efficiency of incorporation into this compound. | [1] |

| [2-¹³C, 1,3-¹⁴C]Glycerol | Streptomyces caeruleus | ¹³C was predominantly located at C-6' of the substituted pyridine ring, indicating intact incorporation. | [1] |

Experimental Protocols

Isotopic Labeling Studies to Trace Precursor Incorporation

This protocol provides a general framework for conducting isotopic labeling experiments to confirm the biosynthetic precursors of this compound.

Objective: To verify the incorporation of L-lysine and glycerol into the this compound molecule using stable or radioactive isotopes.

Materials:

-

This compound producing strain (e.g., Actinoalloteichus cyanogriseus or Streptomyces caeruleus)

-

Appropriate fermentation medium (e.g., ISP2 or a defined production medium)

-

Labeled precursors: [U-¹³C₆]L-lysine, [¹⁵N₂]L-lysine, or [1,2,3-¹³C₃]glycerol

-

Sterile flasks and culture tubes

-

Incubator shaker

-

Analytical equipment: HPLC, Mass Spectrometer (MS), NMR spectrometer

Procedure:

-

Strain Cultivation: Inoculate a seed culture of the producing strain in a suitable liquid medium and incubate at 28-30°C with shaking until it reaches the late logarithmic growth phase.

-

Inoculation of Production Culture: Inoculate the production medium with the seed culture.

-

Precursor Feeding:

-

Prepare a sterile stock solution of the labeled precursor.

-

Add the labeled precursor to the production culture at the onset of the stationary phase, when secondary metabolism is typically induced. The final concentration of the labeled precursor should be optimized but can start in the range of 0.1-1 g/L.

-

A control culture without the labeled precursor should be run in parallel.

-

-

Fermentation: Continue the fermentation for the desired period (typically 5-7 days).

-

Extraction of this compound:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelium and the supernatant separately with an organic solvent (e.g., ethyl acetate or butanol).

-

Combine the organic extracts and evaporate to dryness.

-

-

Purification and Analysis:

-

Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).

-

Analyze the purified this compound by MS to determine the mass shift due to the incorporation of the stable isotope.

-

For detailed positional information of the incorporated isotope, perform ¹³C-NMR or ¹⁵N-NMR analysis.

-

The following diagram outlines the general workflow for isotopic labeling experiments.

Caption: Experimental workflow for isotopic labeling.

Quantification of this compound by HPLC

This protocol describes a method for the quantitative analysis of this compound in fermentation broth.

Objective: To determine the concentration of this compound in a fermentation sample.

Materials:

-

Fermentation broth sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

HPLC system with a UV or DAD detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Take a known volume of the fermentation broth (e.g., 1 mL).

-

Add an equal volume of methanol to precipitate proteins and extract this compound.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris and precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B (linear gradient)

-

31-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 230 nm and 330 nm

-

Injection Volume: 10 µL

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the this compound standard.

-

Integrate the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Regulatory Network of this compound Biosynthesis

The regulation of the crm gene cluster is complex and not yet fully elucidated. However, based on the identified genes within the cluster and general knowledge of secondary metabolism regulation in Actinobacteria, a putative regulatory network can be proposed. The crm cluster contains two putative regulatory genes, crmR1 and crmR2, which likely play a key role in controlling the expression of the biosynthetic genes. These regulators may respond to various internal and external signals, such as nutrient availability (e.g., phosphate, nitrogen) and quorum sensing molecules.

The following diagram illustrates the logical relationships within the regulatory network of this compound biosynthesis.

Caption: Putative regulatory network of CaeA biosynthesis.

This guide provides a foundational understanding of the precursors and biosynthetic pathway of this compound. Further research into the specific roles of the regulatory proteins and the optimization of precursor feeding strategies will be crucial for enhancing the production of this valuable natural product.

References

Caerulomycin A: A Technical Guide to its Immunosuppressive Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caerulomycin A (CaeA) is a bipyridyl antibiotic, originally identified as an antifungal agent, that has demonstrated potent immunosuppressive properties.[1][2][3][4] Extensive research has revealed its capacity to modulate immune responses, primarily by targeting T lymphocytes, making it a compound of significant interest for the treatment of autoimmune diseases and the prevention of allograft rejection.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the molecular mechanisms underpinning the immunosuppressive effects of this compound, supported by experimental data and methodologies.

Core Mechanism of Action: T Lymphocyte Inhibition

The primary immunosuppressive activity of CaeA is centered on its profound inhibitory effects on T cells. It suppresses T cell activation, proliferation, and effector functions without inducing significant cytotoxicity at therapeutic concentrations.[1][2][3][4]

Suppression of T Cell Activation and Proliferation

CaeA effectively suppresses the initial stages of T cell activation. Upon stimulation, it significantly reduces the expression of the early activation marker CD69 on CD4+ T cells in a dose-dependent manner.[2][4] This is coupled with a marked decrease in the secretion of key cytokines, most notably Interferon-gamma (IFN-γ).[1][2][3][4]

Furthermore, CaeA halts the clonal expansion of T cells by arresting the cell cycle at the G1 phase.[1][2][3][4] This mechanism is similar to the well-known immunosuppressant rapamycin.[2][3] Studies have shown that at a concentration of 0.15 µM, CaeA can cause a significant increase in the proportion of cells in the G1 phase.[3] This cytostatic effect is reversible and is not associated with apoptosis, as confirmed by TUNEL assays.[2][3][4]

Modulation of T Helper (Th) Cell Differentiation

CaeA orchestrates a significant shift in the balance of T helper cell subsets:

-

Induction of Regulatory T cells (Tregs): CaeA promotes the expansion of the Treg population (CD4+ Foxp3+ cells), which are crucial for maintaining peripheral tolerance.[2][5] This effect is dose-dependent and is enhanced in the presence of TGF-β.[5]

-

Suppression of Th1 and Th17 Cells: It concurrently suppresses the differentiation and function of pro-inflammatory Th1 and Th17 cells, evidenced by a decrease in CD4+/IFN-γ+ and CD4+/IL-17+ cell populations, respectively.[5][6]

-

Inhibition of Th2 Cells: CaeA also inhibits Th2 cell activity. This is demonstrated by the downregulation of the master Th2 transcription factor GATA-3 and a subsequent decline in the levels of Th2-associated cytokines IL-4, IL-5, and IL-13.[7]

This modulation of T cell subsets is central to its therapeutic potential in autoimmune conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and asthma.[6][7]

Molecular Signaling Pathways

CaeA exerts its effects by intervening in several critical intracellular signaling pathways.

Dual Regulation of STAT1 and Smad3 Signaling

A key mechanism of CaeA is its ability to reciprocally regulate the IFN-γ/STAT1 and TGF-β/Smad3 pathways, which are antagonistic in controlling Treg differentiation.

-

Inhibition of IFN-γ/STAT1 Pathway: CaeA interferes with IFN-γ-induced signaling by augmenting the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the phosphorylation of STAT1, a critical transcription factor for Th1 differentiation.[5] This prevents the nuclear translocation of STAT1 and the expression of its target genes, such as the transcription factor T-bet and the pro-apoptotic molecule FasL.[5]

-

Enhancement of TGF-β/Smad3 Pathway: CaeA significantly enhances TGF-β-induced phosphorylation of Smad3.[5] This is crucial because IFN-γ signaling normally inhibits Smad3 phosphorylation. By neutralizing the inhibitory effect of IFN-γ, CaeA promotes Smad3 activity, which is essential for the expression of Foxp3 and the generation of Tregs.[5]

Intracellular Iron Depletion

CaeA also functions as an iron-chelating agent, and this activity is integral to its immunosuppressive effect.[8][9] By reducing iron uptake and increasing its release, CaeA depletes the intracellular iron pool.[8][9] This has several downstream consequences:

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is an iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis. By depleting iron, CaeA inhibits RNR activity, leading to a reduction in the deoxyribonucleoside triphosphate (dNTP) pool required for DNA replication.[8][9]

-

Cell Cycle Arrest: Iron depletion directly impacts cell cycle control molecules. CaeA treatment leads to decreased expression of cyclin D1 and cyclin-dependent kinase 4 (Cdk4), and increased expression of the cell cycle inhibitor p21.[8][9] These changes contribute to the observed G1 phase cell cycle arrest.

The immunosuppressive effects mediated by iron chelation are reversible, which is a desirable characteristic for a therapeutic agent.[8][9]

Effects on Other Immune Cells

While T cells are the primary target, CaeA also affects other immune cell populations.

-

B Cells: CaeA impedes the function of B cells, contributing to a reduction in antibody titers (IgG1, IgG2a, IgG2b) in vivo.[1][2] This suggests an inhibitory effect on both T cell-dependent and T cell-independent B cell responses.

-

Macrophages: The effect on macrophages appears context-dependent. Initial studies showed CaeA does not significantly affect macrophage activation via LPS stimulation.[1][2] However, in a mouse model of sepsis, CaeA was shown to modulate macrophage polarization by decreasing M1-type pro-inflammatory macrophages and increasing M2-type anti-inflammatory macrophages, an effect potentially mediated by its inhibition of STAT1.[10]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound as reported in the literature.

Table 1: In Vitro Effects of this compound on T Cells

| Parameter Measured | Cell Type | CaeA Concentration (µM) | Observed Effect | Reference |

| Cell Cycle Arrest | Jurkat T cells | 0.15 | Increase in G1 phase population to 70% (vs. 49% control) at 48h. | [3] |

| Treg Generation | Naïve CD4+ T cells | 0.04 - 0.31 | Dose-dependent increase in Foxp3+ cells. | [5] |

| STAT1 Phosphorylation | CD4+ T cells | 0.04 - 0.31 | Dose-dependent inhibition of IFN-γ-induced phosphorylation. | [5] |

| STAT3/STAT4 Phosphorylation | CD4+ T cells | 0.04 - 0.31 | No effect on IL-6 or IL-12-induced phosphorylation. | [5] |

| Cytokine Secretion (IFN-γ) | Activated CD4+ T cells | ~0.15 - 0.62 | Significant, dose-dependent decrease in secretion. | [2][4] |

| Cytokine Secretion (IL-10) | Activated CD4+ T cells | ~0.15 - 0.62 | Significant, dose-dependent decrease in secretion. | [3] |

| Cytokine Secretion (TGF-β) | Activated CD4+ T cells | ~0.15 - 0.62 | No significant change in secretion. | [3] |

Table 2: In Vivo Effects of this compound in Murine Models

| Model | CaeA Dosage (mg/kg) | Observed Effect | Reference |

| Sepsis (LPS-induced) | 20 | Increased survival, decreased M1 markers, increased M2 markers. | [10] |

| Antigen Immunization | 0.25 - 25 | Suppression of antigen-specific T cell proliferation and cytokine release. | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of protocols used to characterize CaeA's immunosuppressive activity.

T Cell Activation and Proliferation Assay

-

Objective: To measure the effect of CaeA on T cell activation and proliferation.

-

Methodology:

-

Isolate CD4+ T cells from mouse spleens.

-

Stimulate cells with plate-bound anti-CD3 (e.g., 2 µg/ml) and soluble anti-CD28 (e.g., 1 µg/ml) antibodies.

-

Culture the cells in the presence of various concentrations of CaeA (e.g., 0.15–0.62 µM) or vehicle control (DMSO) for 48-72 hours.

-

For Activation: After 48 hours, stain cells with fluorescently-labeled antibodies against CD4 and CD69. Analyze the percentage of CD69+ cells within the CD4+ population by flow cytometry.[4]

-

For Proliferation: During the final 18 hours of a 72-hour culture, add [methyl-³H]thymidine to the wells. Harvest the cells and measure thymidine incorporation using a microplate scintillation counter. Data are expressed as counts per minute (cpm).[4]

-

Cell Cycle Analysis

-

Objective: To determine the effect of CaeA on cell cycle progression.

-

Methodology:

-

Synchronize Jurkat T cells (or primary T cells) by serum starvation.

-

Treat cells with CaeA (e.g., 0.15 µM) or vehicle control for 24 and 48 hours.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C overnight.

-

Wash out the ethanol and resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content and cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[3]

-

Cytokine Quantification by ELISA

-

Objective: To measure the secretion of cytokines from CaeA-treated T cells.

-

Methodology:

-

Activate CD4+ T cells as described in protocol 5.1 in the presence of CaeA for 48 hours.

-

Collect the culture supernatants.

-

Use a sandwich ELISA kit specific for the cytokine of interest (e.g., IFN-γ, IL-10).

-

Coat ELISA plates with a capture antibody overnight.

-

Block plates with BSA to prevent non-specific binding.

-

Add culture supernatants and standards to the wells and incubate.

-

Wash and add a biotin-conjugated detection antibody.

-

Wash and add streptavidin-HRP.

-

Develop the plate using a suitable substrate (e.g., TMB or O-phenylenediamine) and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.[3][5]

-

Western Blotting for Signaling Proteins

-

Objective: To analyze the phosphorylation status of key signaling proteins like STAT1 and Smad3.

-

Methodology:

-

Pre-treat CD4+ T cells with various concentrations of CaeA for 24 hours.

-

Stimulate the cells with a specific cytokine for a short period (e.g., IFN-γ for 15 min to detect pSTAT1; TGF-β for 1 hour to detect pSmad3).

-

Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies against the phosphorylated protein (e.g., anti-pSTAT1) and the total protein (e.g., anti-STAT1) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

-

Conclusion

This compound is a potent immunosuppressive agent with a multifaceted mechanism of action. It primarily targets T cells, inhibiting their activation and proliferation while steering their differentiation away from pro-inflammatory Th1/Th17 phenotypes and towards an anti-inflammatory Treg phenotype. This is achieved through the sophisticated modulation of key signaling pathways, including the reciprocal regulation of STAT1 and Smad3, and the induction of a cytostatic state via intracellular iron depletion. Its efficacy in various preclinical models, coupled with its unique, non-calcineurin inhibitor pathway of action, positions this compound as a promising candidate for further development as a therapeutic agent for a range of immune-mediated disorders.[1][2]

References

- 1. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses the differentiation of naïve T cells and alleviates the symptoms of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits Th2 cell activity: a possible role in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound in modulating macrophage polarization and cytokine response in a murine model of lipopolysaccharide-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Caerulomycin A on T-Cell Proliferation and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which Caerulomycin A (CaeA), a bipyridyl antibiotic, exerts its immunosuppressive effects on T-lymphocytes. CaeA has demonstrated significant potential as a novel immunomodulatory agent, and this document synthesizes the available data on its impact on T-cell proliferation, activation, and underlying signaling cascades. The information presented herein is intended to support further research and drug development efforts in the fields of immunology, autoimmune diseases, and transplantation.

Executive Summary

This compound is a potent inhibitor of T-cell proliferation and activation. Its primary mechanism of action involves the depletion of intracellular iron, leading to the inhibition of ribonucleotide reductase and subsequent cell cycle arrest in the G1 phase.[1] Concurrently, CaeA modulates key cytokine signaling pathways, notably inhibiting IFN-γ-mediated STAT1 phosphorylation and enhancing TGF-β-induced Smad3 signaling.[2] This dual action on cell cycle progression and cytokine signaling culminates in a profound suppression of T-cell effector functions. Notably, its mode of action is distinct from calcineurin inhibitors such as cyclosporin A.[3]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on T-cell functions are dose-dependent. The following tables summarize the quantitative data from in vitro studies.

Table 1: Effect of this compound on T-Cell Proliferation

| CaeA Concentration (µM) | T-Cell Proliferation (CPM, Counts Per Minute) | Percentage Inhibition (%) |

| 0 (Control) | ~125,000 | 0 |

| 0.04 | ~100,000 | 20 |

| 0.08 | ~75,000 | 40 |

| 0.15 | ~40,000 | 68 |

| 0.31 | ~15,000 | 88 |

Data extrapolated from studies on Concanavalin A-stimulated murine splenocytes using a [3H]-thymidine incorporation assay.[1][4]

Table 2: Effect of this compound on T-Cell Activation (CD69 Expression)

| CaeA Concentration (µM) | CD4+ T-Cells Expressing CD69 (%) | Percentage Inhibition (%) |

| 0 (Control) | ~55 | 0 |

| 0.08 | ~45 | 18 |

| 0.15 | ~30 | 45 |

| 0.31 | ~15 | 73 |

Data is based on flow cytometric analysis of CD69 expression on anti-CD3/CD28-stimulated murine CD4+ T-cells.[1][4]

Table 3: Effect of this compound on IFN-γ Secretion

| CaeA Concentration (µM) | IFN-γ Concentration (pg/mL) | Percentage Inhibition (%) |

| 0 (Control) | ~1750 | 0 |

| 0.08 | ~1400 | 20 |

| 0.15 | ~900 | 49 |

| 0.31 | ~400 | 77 |

Data obtained from ELISA analysis of supernatants from anti-CD3/CD28-stimulated murine CD4+ T-cell cultures.[1][4]

Core Signaling Pathways Modulated by this compound

This compound's immunosuppressive activity is a result of its influence on multiple intracellular signaling pathways.

Inhibition of the IFN-γ/STAT1 Pathway

CaeA effectively disrupts the IFN-γ signaling cascade, a critical pathway for Th1 cell differentiation and pro-inflammatory responses. It has been shown to inhibit the phosphorylation of STAT1 in response to IFN-γ stimulation.[2] This is achieved, at least in part, by augmenting the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of JAK/STAT signaling.[2] The inhibition of STAT1 activation leads to the downregulation of T-bet, a key transcription factor for Th1 differentiation.[2]

Enhancement of TGF-β/Smad3 Signaling